

role of pyridazine derivatives in medicinal chemistry

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Compound of Interest

Compound Name: 1-(6-Chloropyridazin-3-yl)piperidin-4-ol

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Abstract

The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and advantageous metabolic profile—render it an attractive core for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the multifaceted role of pyridazine derivatives, moving from the fundamental principles of their chemical attributes to their diverse pharmacological applications and the strategic considerations underpinning their synthesis and clinical development. We will dissect the structure-activity relationships that govern their efficacy and present detailed protocols for their synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyridazine Core: A Privileged Scaffold in Drug Design

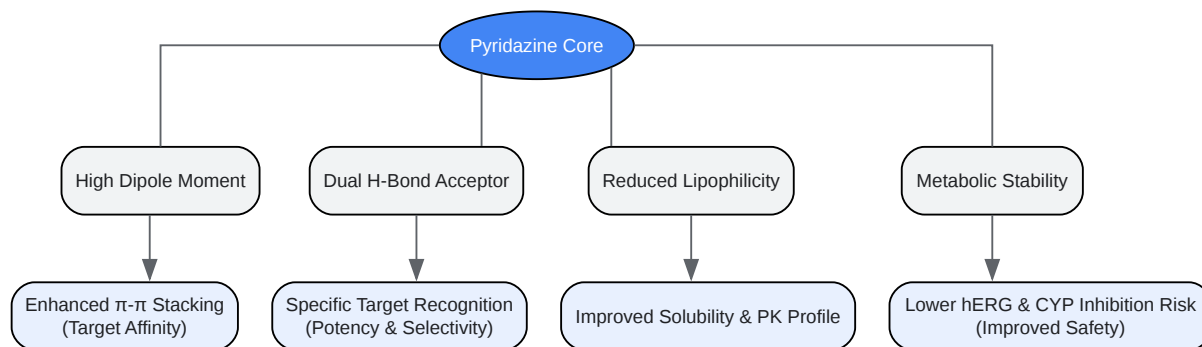
The pyridazine nucleus is more than a simple heterocyclic framework; it is a versatile pharmacophore whose distinct electronic and structural characteristics can be leveraged to solve complex challenges in drug discovery.^{[1][2][3]}

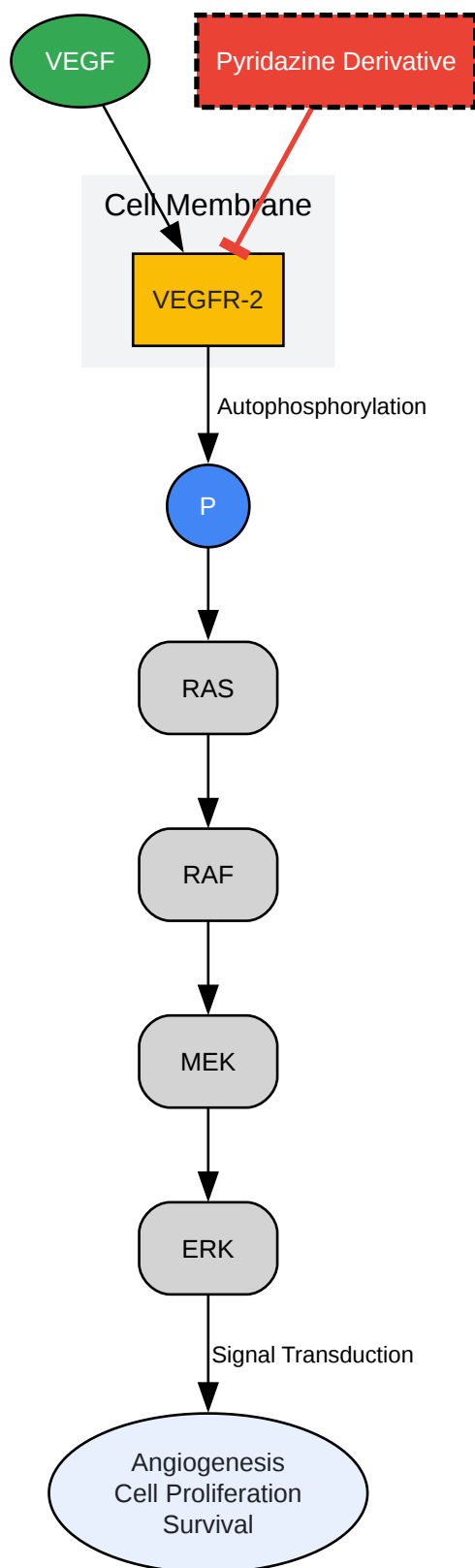
Physicochemical Properties and Their Implications

The two adjacent nitrogen atoms endow the pyridazine ring with a unique set of properties that distinguish it from other azines and the ubiquitous phenyl ring.^[1]

- **Dipole Moment and π - π Stacking:** The pyridazine ring possesses a high dipole moment, which facilitates potent π - π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in target protein binding pockets. This contributes significantly to binding affinity.^[1]
- **Hydrogen Bonding Capacity:** The lone pair electrons on the two nitrogen atoms act as robust hydrogen bond acceptors. This dual H-bonding capacity allows for specific and strong interactions with target proteins, a feature that can be pivotal for molecular recognition and potency.^[1]
- **Reduced Lipophilicity:** Compared to a phenyl ring, the pyridazine core is less lipophilic.^[1] This property is advantageous in drug design for improving aqueous solubility and modulating pharmacokinetic profiles to avoid excessive membrane retention.
- **Metabolic Stability:** Pyridazine derivatives often exhibit favorable metabolic profiles, including low potential for cytochrome P450 (CYP) inhibition and a reduced risk of interaction with the cardiac hERG potassium channel, a common source of cardiotoxicity in drug candidates.^[1]

The following diagram illustrates the key properties of the pyridazine scaffold that are exploited in medicinal chemistry.





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